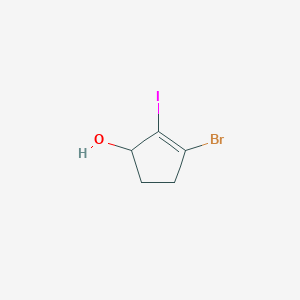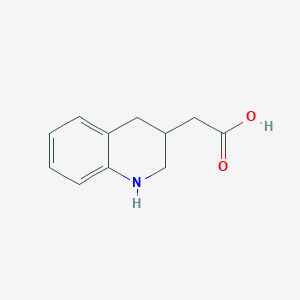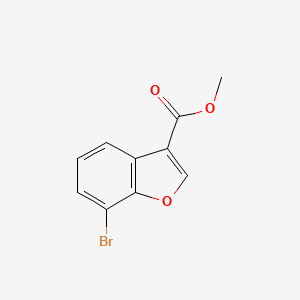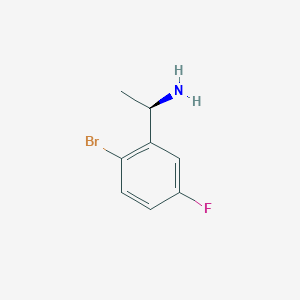
3-Bromo-2-iodocyclopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-iodocyclopent-2-en-1-ol is an organic compound that belongs to the class of halogenated cyclopentenols. This compound is characterized by the presence of bromine and iodine atoms attached to a cyclopentene ring, along with a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodocyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the halogenation of cyclopentene derivatives. For instance, starting with cyclopent-2-en-1-ol, the compound can be brominated using bromine (Br2) in the presence of a suitable solvent like dichloromethane. The resulting 3-bromo derivative can then be iodinated using iodine (I2) and a catalyst such as silver acetate (AgOAc) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-iodocyclopent-2-en-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the double bond. Reagents like lithium aluminum hydride (LiAlH4) are commonly used.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of 3-Bromo-2-iodocyclopent-2-en-1-one.
Reduction: Formation of 3-Bromo-2-iodocyclopentanol or cyclopentane derivatives.
Scientific Research Applications
3-Bromo-2-iodocyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodocyclopent-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of halogen atoms, making it reactive towards nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chlorocyclopent-2-en-1-ol: Similar structure with chlorine instead of iodine.
3-Iodo-2-bromocyclopent-2-en-1-ol: Similar structure with reversed positions of bromine and iodine.
3-Bromo-2-fluorocyclopent-2-en-1-ol: Similar structure with fluorine instead of iodine.
Uniqueness
3-Bromo-2-iodocyclopent-2-en-1-ol is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties. The combination of these halogens with the cyclopentene ring and hydroxyl group makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C5H6BrIO |
|---|---|
Molecular Weight |
288.91 g/mol |
IUPAC Name |
3-bromo-2-iodocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H6BrIO/c6-3-1-2-4(8)5(3)7/h4,8H,1-2H2 |
InChI Key |
KKEOEVBHZDWCGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1O)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Isopropyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13053442.png)

![1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13053453.png)

![1-[3-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B13053463.png)


![Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate](/img/structure/B13053492.png)
